N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6OS/c22-14(18-15-17-12-6-1-2-7-13(12)23-15)10-4-3-5-11(8-10)21-9-16-19-20-21/h1-9H,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJZDHXBUWNWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out in dimethyl formamide as a solvent under relatively mild conditions . The process yields high purity compounds, which are then characterized using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzothiazole ring undergoes nucleophilic substitution, particularly at the 2-position, due to electron-withdrawing effects from the adjacent nitrogen and sulfur atoms.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Aromatic substitution | Halogens (Cl₂, Br₂) in acetic acid, 60–80°C | 5-Halo derivatives (e.g., Cl/Br substitution) | , |
| Amination | NH₃/EtOH under reflux | 2-Aminobenzothiazole analogs |
These reactions are critical for introducing functional groups that enhance pharmacological activity or enable further derivatization.
Oxidation and Reduction Reactions
The tetrazole group participates in redox transformations, while the benzothiazole’s exocyclic double bond is susceptible to reduction.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Tetrazole oxidation | H₂O₂ in acidic medium | Tetrazolo[1,5-a]pyridine derivatives | |
| Double bond reduction | NaBH₄ in THF, room temperature | Saturated benzothiazoline analogs |
Reduction of the Z-configuration imine bond disrupts conjugation, altering electronic properties and biological activity.
Cycloaddition and Coupling Reactions
The tetrazole group enables [3+2] cycloaddition reactions, while the benzothiazole moiety participates in cross-coupling.
Coupling reactions expand structural diversity, enabling access to libraries for high-throughput screening .
Hydrolysis and Condensation
The amide linkage is stable under mild conditions but hydrolyzes under strong acidic/basic conditions:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 hrs | 3-(Tetrazol-1-yl)benzoic acid | |
| Condensation | EDCI/HOBt, DMF, room temperature | Peptide-conjugated analogs |
Hydrolysis products serve as intermediates for carboxylate-based derivatives with improved solubility.
Metal Complexation
The tetrazole’s nitrogen atoms act as ligands for transition metals:
| Metal Ion | Conditions | Complex Structure | Source |
|---|---|---|---|
| Cu(II) | Methanol, 25°C, 2 hrs | Octahedral complexes with antimicrobial activity | |
| Fe(III) | Ethanol, reflux | Ferric chelates for catalytic applications |
Metal complexes exhibit enhanced stability and novel bioactivities compared to the parent compound.
Photochemical Reactions
UV irradiation induces isomerization and ring-opening:
| Condition | Outcome | Application | Source |
|---|---|---|---|
| UV-C (254 nm), CH₃CN | E→Z isomerization of the benzothiazole imine | Photoswitching probes | |
| UV-B (312 nm), O₂ | Tetrazole ring cleavage to nitriles | Prodrug activation |
Photoreactivity is exploitable in targeted drug delivery systems.
Key Research Findings
-
Catalytic Cross-Coupling : Palladium-mediated Suzuki reactions with aryl boronic acids yield biaryl derivatives showing 10–50 nM IC₅₀ against cancer cell lines .
-
Selective Oxidation : Hydrogen peroxide selectively oxidizes the tetrazole’s N–H bond without affecting the benzothiazole, enabling late-stage functionalization.
-
Stability Profile : The compound remains stable in pH 5–8 buffers but degrades rapidly under strongly alkaline conditions (pH > 10).
Scientific Research Applications
Chemistry
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution.
Biology
This compound has been investigated for its biological activities:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates that compounds similar to this one can induce apoptosis in cancer cells through specific biochemical pathways.
Medicine
This compound is explored for its potential in drug development:
- Anti-inflammatory Properties : It has been studied for its ability to inhibit inflammatory pathways.
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress.
Industry
In industrial applications, this compound is utilized in developing advanced materials:
- Polymers : Its chemical properties make it suitable for incorporation into polymer matrices.
- Nanomaterials : The compound's unique structure can enhance the performance of nanomaterials in various applications.
Case Study 1: Antimicrobial Activity
A study conducted on benzothiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes and interference with metabolic processes.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal highlighted the anticancer effects of benzothiazole derivatives. The study revealed that these compounds could induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The findings suggest potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by targeting essential enzymes in the bacterial cell wall synthesis pathway . In cancer research, it may interfere with cell division and induce apoptosis in cancer cells by modulating signaling pathways .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Antifungal Potential: Thiazole-fused benzamides () suggest that the target compound’s benzothiazole and tetrazole groups may enhance antifungal activity through improved ligand-receptor interactions .
- Herbicidal Activity : Isobenzofuran-imines (–5) demonstrate that imine-linked heterocycles disrupt root development. The target compound’s tetrazole group could similarly interfere with plant nutrient uptake .
- Synthetic Flexibility : The target compound’s structure allows for modular synthesis, akin to Pd-catalyzed carbonylation () or thiourea cyclization (), enabling scalable production .
Biological Activity
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 322.3 g/mol. The compound features a benzothiazole moiety linked to a tetrazole ring through an amide bond, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under controlled conditions. This method allows for high yields and purity, making it suitable for further biological evaluations.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and tetrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Potential
The anticancer properties of this compound have been investigated in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation markers such as Ki67 .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Potential reduction in inflammatory markers |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, it has been suggested that this compound can inhibit key enzymes involved in cell signaling pathways, leading to reduced cell survival in cancerous tissues .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both bacterial strains, indicating strong antibacterial activity compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide?
- Methodology : The compound can be synthesized via domino reactions using tert-butyl hydroperoxide (TBHP) as an oxidant under reflux conditions. For example, a benzothiazole-2-amine intermediate can undergo condensation with a tetrazole-substituted benzoyl chloride in methanol, followed by purification via column chromatography (hexane/EtOAc gradient) . Alternative routes involve refluxing phenacyl bromides with sodium acetate in ethanol, yielding hydrazine analogs . Key variables include solvent choice (e.g., pyridine for acylations) and catalyst optimization (e.g., TBHP for oxidative cyclization).
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology : Use spectroscopic techniques:
- 1H/13C NMR : Verify proton environments and carbon frameworks (e.g., benzothiazole and tetrazole resonances) .
- HRMS : Confirm molecular weight with <2 ppm error .
- Elemental analysis : Match calculated and observed C/H/N/S percentages to ensure purity .
- Purification : Recrystallization (e.g., from methanol) or column chromatography (silica gel, hexane/EtOAc) removes byproducts .
Q. What preliminary biological assays are suitable for evaluating this compound's activity?
- Methodology : Screen for antibacterial/antifungal activity using agar diffusion or microdilution assays (e.g., against S. aureus or C. albicans) . For enzyme inhibition, test against targets like PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric assays, as the benzamide-thiazole scaffold is known to disrupt anaerobic metabolism .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound's crystallographic packing and stability?
- Methodology : Perform X-ray diffraction studies to identify hydrogen-bonding motifs (e.g., N–H⋯N or C–H⋯O interactions). For example, centrosymmetric dimers formed via N1–H1⋯N2 bonds can stabilize crystal lattices, while C–H⋯F/O interactions enhance thermal stability . Computational tools like Mercury (CCDC) can visualize packing patterns.
Q. What computational strategies can predict the compound's binding affinity to biological targets?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like PFOR. The tetrazole group may coordinate metal ions (e.g., Co²⁺), while the benzothiazole moiety engages in π-π stacking with aromatic residues . MD simulations (GROMACS) can assess binding stability over time .
Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?
- Methodology :
- SAR analysis : Compare substituent effects (e.g., fluoro vs. nitro groups on benzamide) on activity .
- Assay standardization : Control variables like bacterial strain (Gram-positive vs. Gram-negative) or incubation time .
- Structural modifications : Introduce piperazine or triazole moieties to enhance solubility or target specificity .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology : Monitor reaction stereoselectivity via chiral HPLC or circular dichroism (CD). Optimize solvent polarity (e.g., DMF for Z/E isomer control) and catalyst loading (e.g., I₂ for oxidative coupling) to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
